molecular formula C13H8ClNO B15067472 Isoxazole, 5-chloro-3-(2-naphthalenyl)- CAS No. 192432-81-8

Isoxazole, 5-chloro-3-(2-naphthalenyl)-

Cat. No.: B15067472
CAS No.: 192432-81-8
M. Wt: 229.66 g/mol
InChI Key: NMZBHQBZRRIJCD-UHFFFAOYSA-N
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Description

5-Chloro-3-(naphthalen-2-yl)isoxazole is a heterocyclic aromatic compound that features an isoxazole ring substituted with a chlorine atom at the 5-position and a naphthalene group at the 3-position. Isoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(naphthalen-2-yl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-naphthylacetonitrile with chloramine-T in the presence of a base, which leads to the formation of the isoxazole ring. The reaction conditions often include solvents like acetonitrile or dimethylformamide and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of 5-Chloro-3-(naphthalen-2-yl)isoxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(naphthalen-2-yl)isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chlorine atom.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of dechlorinated isoxazole derivatives.

    Substitution: Formation of substituted isoxazole derivatives with various functional groups.

Scientific Research Applications

5-Chloro-3-(naphthalen-2-yl)isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3-(naphthalen-2-yl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. The isoxazole ring can also interact with nucleic acids, affecting DNA and RNA synthesis .

Comparison with Similar Compounds

Similar Compounds

    3-Chloroisoxazole: Similar structure but lacks the naphthalene group.

    5-Bromo-3-(naphthalen-2-yl)isoxazole: Similar structure with a bromine atom instead of chlorine.

    3-(Naphthalen-2-yl)isoxazole: Lacks the halogen substitution.

Uniqueness

5-Chloro-3-(naphthalen-2-yl)isoxazole is unique due to the presence of both the chlorine atom and the naphthalene group, which confer specific chemical and biological properties. The combination of these substituents enhances its potential as a versatile compound in various applications .

Properties

CAS No.

192432-81-8

Molecular Formula

C13H8ClNO

Molecular Weight

229.66 g/mol

IUPAC Name

5-chloro-3-naphthalen-2-yl-1,2-oxazole

InChI

InChI=1S/C13H8ClNO/c14-13-8-12(15-16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H

InChI Key

NMZBHQBZRRIJCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NOC(=C3)Cl

Origin of Product

United States

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